molecular formula C17H12ClFN4O2 B2368332 1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea CAS No. 1396766-98-5

1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea

Cat. No. B2368332
CAS RN: 1396766-98-5
M. Wt: 358.76
InChI Key: MBHUHHGCKXPCAR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK461364A and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds related to 1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea are often studied for their synthetic pathways and chemical properties. For instance, the synthesis of various pyrimidinones from reactions involving urea demonstrates the versatility and adaptability of these compounds in creating diverse chemical structures with potential applications in pharmaceuticals, agrochemicals, and materials science (Bonacorso et al., 2003).

Molecular Interactions and Crystal Structures

The study of molecular interactions and crystal structures of compounds like 1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea can reveal information about their stability, dimerization, and potential for forming supramolecular assemblies. For example, ureidopyrimidinones exhibit strong dimerization through quadruple hydrogen bonding, suggesting their use in the design of novel materials with specific mechanical properties (Söntjens et al., 2000).

Antiproliferative Activity and Cancer Research

Research into pyrimidine derivatives, including those related to 1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea, has shown potential antiproliferative activities against various cancer cell lines. This suggests their applicability in developing new anticancer agents. For instance, certain phenoxypyrimidine-urea derivatives have demonstrated efficacy in inducing apoptosis in non-small cell lung cancer cells, indicating their potential as therapeutic agents for lung cancer treatment (Hyo-Sun Gil et al., 2021).

Material Science and Optoelectronics

Compounds structurally related to 1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea are also explored for their applications in material science, particularly in optoelectronics. For example, studies on the electronic, optical, and nonlinear optical properties of novel chalcone derivatives reveal their potential in optoelectronic device fabrication due to their significant electrooptic properties (Shkir et al., 2018).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O2/c18-12-5-1-3-7-14(12)23-16(24)22-11-9-20-17(21-10-11)25-15-8-4-2-6-13(15)19/h1-10H,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHUHHGCKXPCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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